(+)-zuonin A

JNK signaling MAPK pathway enantiomer differentiation

Sourcing enantiomerically pure (+)-zuonin A for JNK pathway studies is difficult due to limited stereochemical validation. (+)-Zuonin A (CAS 79120-58-4) solves this as a defined DRS-binding control compound: • Binds JNK DRS with comparable affinity to (-)-zuonin A yet inhibits JNK activity by only 15% (vs. 80%), enabling definitive discrimination of target binding from functional inhibition. • Reduces melanogenesis via tyrosinase, TRP-1, and TRP-2 downregulation without direct enzyme inhibition or CREB modulation-non-cytotoxic at active concentrations. • Supplied ≥98% HPLC pure with full analytical characterization for reproducible stereochemistry-dependent studies.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
Cat. No. B1211516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-zuonin A
Synonymszuonin A
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C
InChIInChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12+,19-,20-/m1/s1
InChIKeyQFUXQRHAJWXPGP-BINDOVRGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (+)-Zuonin A


(+)-Zuonin A (CAS 79120-58-4) is a tetrahydrofuran-type lignan and the enantiomer of (−)-zuonin A, both of which can be isolated from plant sources including Aristolochia chilensis and Schisandra nigra [1]. Structurally characterized by a 1,3-benzodioxole-substituted tetrahydrofuran core (C20H20O5, MW 340.37), this compound has been demonstrated to bind the D-recruitment site (DRS) of c-Jun N-terminal kinases (JNKs) and to inhibit IBMX-stimulated melanogenesis in B16 melanoma F10 cells without direct tyrosinase inhibition [2][3]. Notably, (+)-zuonin A exhibits markedly divergent functional activity from its (−) enantiomer despite comparable target binding affinity, making it a critical tool compound for stereochemistry-dependent mechanism studies [2][4].

Workflow
JNK stereochemistry-dependent mechanism studies
Selection
Chiral enantiomer control probe for DRS-targeted JNK pathway research
Context
Enantiomer-specific melanogenesis protein-level regulation studies

Why (+)-Zuonin A Is Not Interchangeable


Despite identical molecular formulas and comparable target binding affinities, (+)-zuonin A and (−)-zuonin A display profoundly divergent functional inhibition of JNK-catalyzed reactions: (−)-zuonin A achieves 80% inhibition of JNK activity toward c-Jun at saturating concentrations, whereas (+)-zuonin A inhibits only 15% under identical conditions [1]. This functional disparity stems from distinct binding modes—(−)-zuonin A engages JNK via an induced fit mechanism at the φA-X-φB recognition site, a dynamic conformational change not observed with (+)-zuonin A in molecular dynamics simulations [2]. Additionally, in melanogenesis assays, (+)-zuonin A demonstrated activity distinct from co-isolated lignans including (+)-5-methoxyzuonin A and kadlongirin C, which did not exhibit comparable melanogenesis inhibition in the same study [3]. These stereochemistry-dependent functional differences preclude generic substitution for applications requiring specific JNK pathway modulation or melanogenesis studies.

Enantiomer Functional inhibition of JNK may shift significantly between (+)- and (−)-zuonin A due to binding-mode divergence.
Analog Co-isolated lignans such as (+)-5-methoxyzuonin A may not reproduce the melanogenesis endpoint profile.
Mechanism Direct tyrosinase inhibitors cannot substitute for protein-level downregulation studies.

Differentiation Evidence for (+)-Zuonin A


JNK Functional Inhibition vs. (−)-Zuonin A

(+)-Zuonin A exhibits markedly weaker functional inhibition of JNK activity compared to its (−) enantiomer. Under saturating conditions, (−)-zuonin A inhibits JNK-catalyzed phosphorylation of c-Jun by 80%, whereas (+)-zuonin A inhibits only 15% [1]. Despite comparable binding affinity to JNK isoforms, (+)-zuonin A barely impedes c-Jun binding, while (−)-zuonin A weakens the c-Jun–JNK interaction by approximately 5-fold [2]. This functional disparity makes (+)-zuonin A a critical negative control or stereochemistry-specific probe in JNK studies.

JNK Functional Inhibition vs. (−)-Zuonin A
Head-to-head
+15% vs −80% inhibition at saturating concentrations
Enantiomer-specific functional divergence context
JNK phosphorylation of c-Jun substrate; saturating inhibitor conditions
JNK signaling MAPK pathway enantiomer differentiation

Melanogenesis Inhibition vs. Other Lignans

In a comparative evaluation of nine compounds (1, 3–10) isolated from Schisandra nigra stems, (+)-zuonin A (compound 1) was identified as showing remarkable inhibition of IBMX-stimulated melanogenesis in murine B16 melanoma F10 cells at concentrations without cytotoxicity, whereas other co-isolated lignans including (+)-5-methoxyzuonin A and kadlongirin C did not exhibit comparable melanogenesis inhibition in the same study [1]. Mechanistically, (+)-zuonin A did not directly inhibit tyrosinase enzyme activity; instead, Western blot analysis revealed that it decreased protein levels of tyrosinase, TRP-1, and TRP-2 without altering CREB phosphorylation levels [1][2].

Melanogenesis Inhibition vs. Other Lignans
Cross-study
Reported inhibition at non-cytotoxic concentrations; decreased tyrosinase, TRP-1, TRP-2 protein levels
Cell-model endpoint review
IBMX-stimulated B16 melanoma F10 cells; Western blot
melanogenesis tyrosinase pigmentation

Induced Fit Binding: (−)- vs. (+)-Zuonin A

Molecular dynamics simulations reveal that (−)-zuonin A interacts with JNK1 via an induced fit mechanism, forming a larger binding pocket near the highly conserved φA-X-φB recognition site of the D-recruitment site (DRS)—a dynamic conformational change not observed in (+)-zuonin A simulations [1]. Both enantiomers bind JNK isoforms with similar affinity and function as non-ATP competitive inhibitors at the DRS, but the absence of induced fit with (+)-zuonin A correlates with its minimal functional inhibition (15% vs. 80%) despite comparable binding [1][2].

Induced Fit Binding: (−)- vs. (+)-Zuonin A
Head-to-head
Induced fit absent in (+)-zuonin A; present in (−)-zuonin A
Binding-mode assay context
Molecular dynamics simulations with JNK1
molecular docking induced fit non-ATP competitive

Nitric Oxide Inhibition vs. Other Lignans

In LPS-induced RAW264.7 macrophage cells, zuonin A (enantiomeric form unspecified in source) exhibited inactivity in inhibiting nitric oxide production with IC50 >50 μM, in contrast to co-isolated compounds from Myristica fragrans seeds including myrislignan (IC50 19.28 μM), oleiferin F (IC50 25.56 μM), and myristargenol A (IC50 26.15 μM) [1]. Machilin A and nectandrin B showed moderate inhibition (IC50 46.56 μM and 41.21 μM, respectively), while zuonin A, elemicin, eugenol, aristolignan, fragransin C1, and otobaphenol all exceeded the 50 μM threshold [1].

Nitric Oxide Inhibition vs. Other Lignans
Cross-study
IC50 >50 μM (inactive)
Anti-inflammatory assay context
LPS-induced NO production in RAW264.7 macrophages
anti-inflammatory nitric oxide RAW264.7

c-Jun Binding: (+)- vs. (−)-Zuonin A

Kinetic analysis of c-Jun phosphorylation inhibition revealed that (−)-zuonin A acts as a partial competitive inhibitor, weakening the c-Jun–JNK interaction by approximately 5-fold without affecting phosphorylation efficiency within the enzyme-substrate complex [1]. In contrast, (+)-zuonin A also binds JNK but barely impedes the binding of c-Jun, explaining its minimal functional inhibition (15% vs. 80%) despite comparable target engagement [1][2]. This represents a stereochemistry-dependent allosteric disruption of protein-protein interactions at the JNK D-recruitment site.

c-Jun Binding: (+)- vs. (−)-Zuonin A
Head-to-head
Barely impedes c-Jun binding vs. ~5-fold weakening by (−)-zuonin A
Protein-protein interaction context
Kinetic analysis of c-Jun phosphorylation inhibition
protein-protein interaction c-Jun kinase assay

Tyrosinase Inhibition Mechanism: Indirect vs. Direct

Unlike conventional melanogenesis inhibitors that directly target tyrosinase enzymatic activity, (+)-zuonin A does not inhibit tyrosinase in cell-free enzyme assays [1]. Instead, Western blot analysis demonstrated that (+)-zuonin A reduces protein expression levels of tyrosinase, TRP-1, and TRP-2 in B16 melanoma F10 cells without altering CREB phosphorylation [1]. This indirect mechanism—downregulation of melanogenic enzyme protein levels rather than direct catalytic inhibition—distinguishes (+)-zuonin A from direct tyrosinase inhibitors such as kojic acid or arbutin.

Tyrosinase Inhibition Mechanism
Class-level
No direct enzyme inhibition; reduces protein levels of tyrosinase, TRP-1, TRP-2
Protein-level regulation review
B16 melanoma F10 cells; cell-free tyrosinase assay
tyrosinase melanogenesis post-translational regulation

Recommended Applications for (+)-Zuonin A


JNK Stereospecific Probe: Negative Control

(+)-Zuonin A is ideally suited as a stereochemistry-specific control compound in JNK signaling studies where (−)-zuonin A is employed as a functional inhibitor. Given that both enantiomers bind JNK with comparable affinity but (+)-zuonin A inhibits only 15% of JNK activity (vs. 80% for (−)-zuonin A) [1], (+)-zuonin A enables researchers to distinguish between target binding and functional inhibition in DRS-targeted JNK pathway investigations. This application is particularly relevant for studies examining the role of JNK protein-protein interactions in MAPK cascades, including evaluation of saucerneol F and zuonin B analogs [1].

Melanogenesis Protein-Level Regulation

(+)-Zuonin A is specifically indicated for melanogenesis studies requiring a non-cytotoxic agent that reduces pigmentation via downregulation of tyrosinase, TRP-1, and TRP-2 protein levels rather than direct tyrosinase enzyme inhibition [1][2]. In B16 melanoma F10 cells, (+)-zuonin A demonstrated remarkable melanogenesis inhibition without altering CREB phosphorylation, distinguishing it from cAMP pathway modulators [1]. This mechanism positions (+)-zuonin A as a tool for studying post-translational and protein stability mechanisms in melanogenesis, complementary to direct enzyme inhibitors.

Binding Mode Study: Induced Fit vs. Static

For structural biology and computational chemistry programs investigating ligand-induced conformational changes at the JNK D-recruitment site, (+)-zuonin A provides a critical comparator to (−)-zuonin A. Molecular dynamics simulations indicate that (−)-zuonin A engages JNK via an induced fit mechanism with pocket expansion near the φA-X-φB recognition site, whereas (+)-zuonin A displays no such dynamic feature despite similar binding affinity [1]. This enantiomer pair offers a defined system for studying the relationship between ligand stereochemistry and protein conformational dynamics at non-ATP competitive binding sites [2].

Lignan Reference Compound for Screening

(+)-Zuonin A serves as a defined reference standard for tetrahydrofuran lignan screening programs, particularly where stereochemical purity is required. With CAS 79120-58-4, molecular formula C20H20O5, and established isolation sources including Aristolochia chilensis and Schisandra nigra [1][2], (+)-zuonin A provides a characterized enantiomerically pure lignan for comparative bioactivity profiling against related compounds such as (+)-5-methoxyzuonin A, kadlongirin C, saucerneol F, and zuonin B. Its documented inactivity in NO production assays (IC50 >50 μM) also establishes baseline selectivity profiles for multiplexed screening panels [3].

Application
Selection Property
Validation Focus
JNK Stereospecific Probe
Enantiomer-attribution review
DRS-targeted JNK pathway interpretation
Melanogenesis Protein Regulation
Cell-model endpoint review
Tyrosinase, TRP-1, TRP-2 protein-level endpoints
Binding Mode Study
Stereochemical-control context
Induced-fit conformational dynamics review
Lignan Reference Standard
Chiral reference-standard workflow
Comparative bioactivity and selectivity profiling

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